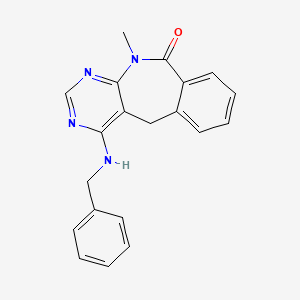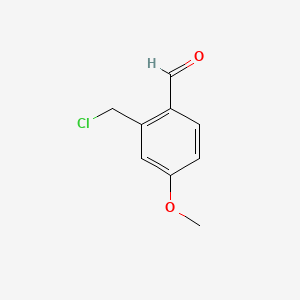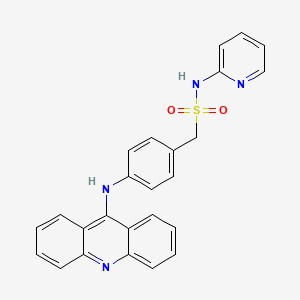
Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-N-(2-pyridyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-N-(2-pyridyl)- is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-N-(2-pyridyl)- typically involves multi-step organic reactions. The process may start with the preparation of the acridine derivative, followed by the introduction of the sulfonamide group and the pyridyl moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and pyridine derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-N-(2-pyridyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group (if present) to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: Nucleophilic substitution reactions involving the acridine or pyridyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, iron powder, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a fluorescent probe due to the acridine moiety.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Applications in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-N-(2-pyridyl)- would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The acridine moiety may intercalate with DNA, disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonamides: Known for their antimicrobial properties.
Acridine Derivatives: Used as fluorescent probes and anticancer agents.
Pyridine Derivatives: Commonly used in pharmaceuticals and agrochemicals.
Uniqueness
Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-N-(2-pyridyl)- is unique due to the combination of the sulfonamide, acridine, and pyridyl moieties, which may confer distinct biological and chemical properties.
Propriétés
Numéro CAS |
66147-72-6 |
|---|---|
Formule moléculaire |
C25H20N4O2S |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
1-[4-(acridin-9-ylamino)phenyl]-N-pyridin-2-ylmethanesulfonamide |
InChI |
InChI=1S/C25H20N4O2S/c30-32(31,29-24-11-5-6-16-26-24)17-18-12-14-19(15-13-18)27-25-20-7-1-3-9-22(20)28-23-10-4-2-8-21(23)25/h1-16H,17H2,(H,26,29)(H,27,28) |
Clé InChI |
XYADFDBJIZKXBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CS(=O)(=O)NC5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



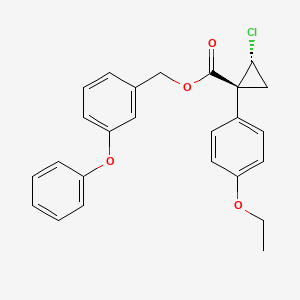

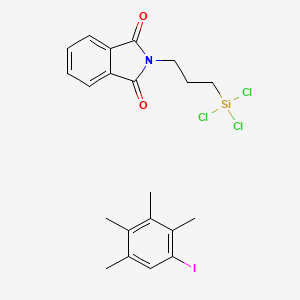
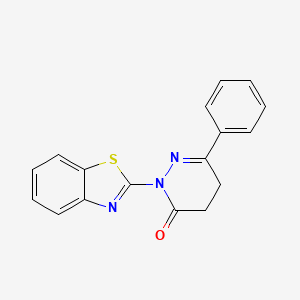


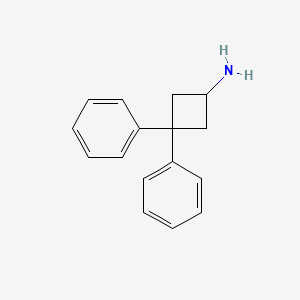
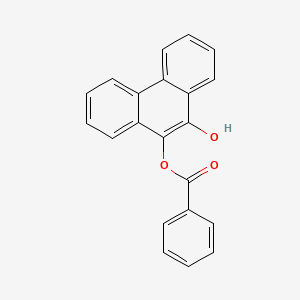

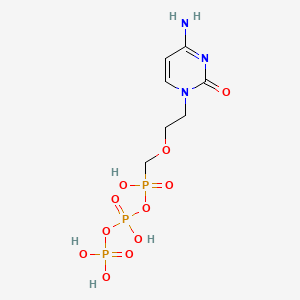
![4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12807924.png)
